Product packaging for Hymexelsin(Cat. No.:CAS No. 117842-09-8)

Hymexelsin

Cat. No.: B1674121
CAS No.: 117842-09-8
M. Wt: 486.4 g/mol
InChI Key: DCERMUGUBKSKBM-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of compounds produced by living organisms. These compounds, often referred to as secondary metabolites, exhibit diverse and complex structures and frequently possess significant biological activities. Coumarins represent a significant class of natural products characterized by a benzopyranone structure. They are widely distributed in the plant kingdom, found notably in families such as Apiaceae and Rutaceae, but also in others including Rubiaceae. researchgate.netnih.gov Xeroboside fits into this context as a glycosidic coumarin (B35378), specifically an apiose-containing scopoletin (B1681571) glycoside. researchgate.netgithub.io The study of such glycosides is crucial for understanding the structural diversity and potential roles of coumarins in nature. Natural products like coumarins continue to be valuable sources in the search for novel molecular entities with potential applications, contributing unique structural scaffolds compared to synthetic libraries. ropensci.orgnih.gov

Historical Perspective of Xeroboside Discovery and Initial Characterization

The initial discovery and characterization of Xeroboside were reported in the late 1980s. It was isolated from the stem bark of Hymenodictyon excelsum, a plant belonging to the Rubiaceae family. researchgate.netgithub.io Research published in 1988 by Rao et al. detailed the isolation of Hymexelsin, which is synonymous with Xeroboside, from this source. researchgate.netgithub.iowordpress.com Concurrently, in the same year, Sibanda et al. also reported the isolation of Xeroboside, alongside scopoletin and scopolin (B1681689), from the root bark of Xeromphis obovata, another species within the Rubiaceae family.

Initial characterization studies determined the molecular formula of Xeroboside to be C₂₁H₂₆O₁₃ and its molecular weight to be approximately 486.42-486.43 g/mol . researchgate.networdpress.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), specifically 13C NMR, were employed during these early investigations to elucidate the structure and confirm the identity of the isolated compound by comparing spectroscopic data with known compounds like scopoletin. Xeroboside was described as a solid powder. wordpress.com Subsequent research has also reported the presence of Xeroboside in other plant species, including Hymenodictyon floribundum, Haplophyllum suaveolens, Morinda citrifolia, Calendula officinalis, and Chimonanthus grammatus, indicating a broader distribution in nature than initially known.

Detailed research findings regarding Xeroboside's chemical properties are summarized in the table below:

PropertyValueSource(s)
Synonym(s)This compound researchgate.netgithub.iowordpress.com
Molecular FormulaC₂₁H₂₆O₁₃ researchgate.networdpress.com
Molecular Weight486.42 - 486.43 g/mol researchgate.networdpress.com
CAS Number117842-09-8 wordpress.com
Chemical NatureApiose-containing scopoletin glycoside, Coumarin, Phenylpropanoid researchgate.netgithub.io
Physical AppearanceSolid powder wordpress.com

Note: The PubChem CID for Xeroboside can be found by searching the PubChem database using its CAS number (117842-09-8).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O13 B1674121 Hymexelsin CAS No. 117842-09-8

Properties

IUPAC Name

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERMUGUBKSKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922563
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117842-09-8
Record name Hymexelsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Xeroboside

Isolation and Extraction Methodologies from Botanical Sources

The isolation of xeroboside from plant materials typically involves extraction followed by various chromatographic techniques to purify the compound.

Xeroboside, also referred to as Hymexelsin, was isolated from the stem bark of Hymenodictyon excelsum. medchemexpress.commedchemexpress.commedchemexpress.com This isolation was reported in 1988. medchemexpress.commedchemexpress.com

Xeroboside has been isolated from Chimonanthus nitens. biocrick.comresearchgate.net It was found alongside other known compounds, including scopolin (B1681689), 5,6,7-trimethoxycoumarin (B162208), d-Calycanthine, calycanthoside, and scopoletin (B1681571), from the methanol (B129727) extract of C. nitens. biocrick.comresearchgate.net Xeroboside has also been mentioned in the context of Chimonanthus grammatus extracts, where coumarins, including xeroboside, were found to have activity against Micrococcus luteus. nih.govfrontiersin.orgresearchgate.net Isolation from C. grammatus involved methanol and ethyl acetate (B1210297) extraction followed by silica (B1680970) gel column chromatography. nih.gov

Xeroboside has been identified and isolated from Calendula officinalis, commonly known as marigold. researchgate.netresearchgate.netrsc.orgnih.govcore.ac.uk A phytochemical investigation of the aerial parts of C. officinalis led to the isolation and identification of xeroboside, among other coumarins. nih.gov Extraction methods for C. officinalis metabolites have included cold maceration with methanol, followed by successive extraction with petroleum ether, ethyl acetate, and n-butanol. nih.gov Ultrasound-assisted extraction using ethanol (B145695) has also been explored for obtaining bioactive compounds from C. officinalis. redalyc.org

Xeroboside has also been isolated from the root bark of Xeromphis obovata. chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net In this instance, it was found along with scopoletin and scopolin. chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net

Here is a summary of the plant sources from which Xeroboside has been isolated:

Plant SpeciesFamilyPart UsedReference
Hymenodictyon excelsumRubiaceaeStem bark medchemexpress.commedchemexpress.commedchemexpress.com
Chimonanthus nitensCalycanthaceaeMethanol extract biocrick.comresearchgate.net
Chimonanthus grammatusCalycanthaceaeExtracts nih.govfrontiersin.orgresearchgate.net
Calendula officinalisAsteraceaeAerial parts researchgate.netnih.gov
Xeromphis obovataRubiaceaeRoot bark chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net

From Calendula officinalis

Biogeographical and Chemotaxonomic Considerations

The presence of xeroboside in different plant families like Rubiaceae (Hymenodictyon, Xeromphis) and Calycanthaceae (Chimonanthus) suggests its distribution across diverse taxa. Coumarins, in general, are widely found in flowering plants, particularly in families such as Rutaceae, Apiaceae, Asteraceae, Lamiaceae, Clusiaceae, Thymelaeaceae, and Oleaceae. researchgate.net Chemotaxonomic studies utilize the distribution of secondary metabolites to understand taxonomic classifications and evolutionary relationships. mdpi.com The occurrence of specific coumarins like xeroboside can serve as a chemotaxonomic marker within these plant groups. For instance, within the Rubiaceae family, different subfamilies and tribes are characterized by the predominance of different secondary metabolite classes, such as iridoids, anthraquinones, and indole (B1671886) alkaloids. mdpi.comnih.gov The presence of coumarin (B35378) glycosides like xeroboside in certain Rubiaceae species adds another layer to their chemotaxonomic profile.

Biosynthetic Pathways and Precursor Metabolism of Coumarin Glycosides

The biosynthesis of coumarins, including glycosides like xeroboside, generally begins with the aromatic amino acid phenylalanine. nih.govdergipark.org.tr Phenylalanine is converted to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). dergipark.org.tr Cinnamic acid serves as a precursor and can be converted into o-coumaric acid and p-coumaric acid by enzymes like cinnamate (B1238496) 2-hydroxylase (C2H) and cinnamate 4-hydroxylase (C4H). While many coumarins are synthesized via p-coumaric acid and umbelliferone (B1683723), the formation of coumarin itself can occur via o-coumaric acid. nih.gov Glycosylation, the process of attaching sugar moieties, is a key step in the formation of coumarin glycosides such as xeroboside. dergipark.org.tr This process is catalyzed by glycosyltransferases, which transfer sugar units to the coumarin skeleton. Glycosylation generally increases the water solubility of coumarins and can influence their biological activities. In some cases, glucosylated coumarins accumulate in vacuoles and are converted to their aglycones upon tissue damage by β-glucosidases located in the extraplasmatic space. nih.gov The biosynthesis of coumarins involves a series of enzymatic reactions that convert basic phenylpropanoid precursors into the diverse array of coumarin structures found in nature.

Xeroboside Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools in the determination of chemical structures. For Xeroboside, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy have been employed to piece together its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been crucial in the structural elucidation of Xeroboside.

Detailed analysis of the ¹H and ¹³C NMR spectra provides information on the chemical shifts, splitting patterns, and integration of signals, which correspond to the different hydrogen and carbon atoms in the molecule. researchgate.netpharmainfo.insci-hub.se For instance, ¹H NMR spectra of Xeroboside in DMSO-d₆ show characteristic signals, including those for aromatic protons and anomeric protons of the glycosidic moieties. pharmainfo.inrsc.org ¹³C NMR data in DMSO-d₆ or CD₃OD reveal signals corresponding to the coumarin (B35378) skeleton, methoxy (B1213986) groups, and the sugar units. researchgate.netpharmainfo.in

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. researchgate.netsci-hub.se HMBC correlations, for example, can link protons to carbons several bonds away, helping to confirm the attachment points of the sugar units to the coumarin aglycone and the inter-sugar linkages. researchgate.netsci-hub.se Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. tandfonline.com

Table 1 presents representative NMR spectroscopic data reported for Xeroboside, illustrating the characteristic chemical shifts observed for its hydrogen and carbon atoms.

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)
Coumarin C-2-163.7, 164.3
Coumarin C-36.37 (d, J=9.5 Hz), 7.76 (d, J=9.5 Hz)112.9, 114.8
Coumarin C-47.93 (d, J=9.5 Hz), 6.17 (d, J=9.5 Hz)145.7, 146.1
Coumarin C-57.11 (s), 6.93 (s), 113.1113.1, 114.0
Coumarin C-6-144.6, 145.5
Coumarin C-7-150.5, 152.0
Coumarin C-86.75 (s), 103.7103.7, 105.6
Coumarin C-9-149.7, 150.6
Coumarin C-10-112.6, 115.4
O-Me3.83 (s), 3.84 (s), 3.89 (s)56.0, 56.5
Glucose H-1'4.26 (d, J=7.9 Hz), 5.12 (d, J=7.5 Hz), 4.80a, 4.79a (d, J=7.8 Hz)103.3, 104.4, 106.6
Glucose C-1'-103.3, 104.4, 106.6
Apiose H-1''4.63 (d, J=3.0 Hz), 4.50 (d, J=3.6 Hz)109.2, 112.9
Apiose C-1''-109.2, 112.9

*Note: Data compiled from multiple sources and solvents, hence variations in chemical shifts. researchgate.netpharmainfo.insci-hub.se

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺). tandfonline.comsci-hub.se For Xeroboside, HRMS data has confirmed its molecular formula of C₂₁H₂₆O₁₃. tandfonline.comsci-hub.se

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This technique helps in understanding the connectivity of different parts of the molecule, particularly the sequence and attachment points of the sugar moieties to the aglycone. nih.gov While the search results mention the use of MS and HRMS for Xeroboside, detailed MS/MS fragmentation data specifically for Xeroboside were not extensively provided in the snippets. researchgate.nettandfonline.comsci-hub.senih.gov However, MS data, such as FABMS and APCI, have shown characteristic ions like [M+Na]⁺ and [M+H]⁺, supporting the proposed structure. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. drawellanalytical.com IR spectra of Xeroboside have shown absorption bands indicative of hydroxyl groups (O-H stretch) and carbonyl groups (C=O stretch), consistent with its structure as a coumarin glycoside. researchgate.nettandfonline.comsci-hub.se

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect chromophores and can provide information about the substitution pattern of aromatic systems like the coumarin skeleton. spectroscopyeurope.commdpi.comresearchgate.net UV absorption bands for Xeroboside have been reported, which are characteristic of a coumarin structure. researchgate.netsci-hub.se

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. wikipedia.orgnih.govlibretexts.orgcrelux.com It relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice. wikipedia.orgnih.govlibretexts.org Analysis of the diffraction data allows for the calculation of electron density maps from which the positions of atoms can be determined. nih.gov

Based on the conducted search, specific data regarding the application of X-ray crystallography for the structural determination or absolute configuration assignment of Xeroboside was not found in the provided search results. reddit.com Therefore, while X-ray crystallography is a powerful technique for definitive structural analysis, its specific application to Xeroboside is not detailed in the available information.

Computational Approaches in Structural Assignment and Validation

Computational methods play an increasingly important role in supporting and validating structural assignments made through spectroscopic techniques.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems utilize spectroscopic data (primarily NMR and MS) to generate possible structures that are consistent with the experimental data. frontiersin.org These systems can be particularly useful for complex molecules or when dealing with limited amounts of sample.

Some studies mention the use of computational tools for chemical identification and analysis of HRMS-MS data, including searching chemical databases and using software for precursor ion analysis. nih.govfrontiersin.org However, specific instances of comprehensive CASE analysis leading to the de novo structure elucidation or validation of Xeroboside were not explicitly detailed in the provided search results. Computational approaches have been used in studies involving Xeroboside, particularly in the context of molecular docking and dynamics simulations to understand its interactions with biological targets, but this falls outside the scope of structural assignment itself. researchgate.netresearchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Chemical Shift Prediction

Density Functional Theory (DFT) calculations have become a powerful tool in structural elucidation, particularly for predicting NMR chemical shifts. By calculating the shielding tensors for atomic nuclei within a theoretical molecular structure, DFT can provide predicted chemical shifts that can be directly compared to experimental NMR data smu.edujoaquinbarroso.commdpi.comlibretexts.org. This comparison is invaluable for confirming proposed structures and, crucially, for determining relative and absolute stereochemistry researchgate.netrsc.orgnih.gov.

The process typically involves generating candidate structures, including possible stereoisomers. For each candidate, conformational analysis is performed to identify low-energy conformers, as chemical shifts are conformation-dependent joaquinbarroso.comnih.gov. DFT calculations are then carried out on these conformers to compute NMR shielding constants. These theoretical shielding constants are converted to predicted chemical shifts, often using empirical scaling factors or referencing against a standard like TMS calculated at the same level of theory joaquinbarroso.commdpi.com.

Comparing the calculated chemical shifts for different stereoisomers with the experimental NMR data allows researchers to identify the stereoisomer whose predicted shifts best match the experimental values researchgate.netnih.gov. Statistical methods, such as mean absolute error (MAE) or DP4 analysis, can be used to quantify the agreement between experimental and calculated shifts and provide a measure of confidence in the structural assignment rsc.orgnih.gov. This approach is particularly effective for rigid or semi-rigid molecules and has been successfully applied to the stereochemical assignment of various natural products rsc.orgnih.gov.

While DFT calculations for chemical shift prediction are a robust method in structural and stereochemical analysis smu.edumdpi.comlibretexts.orgresearchgate.netrsc.orgnih.gov, specific detailed research findings on the application of DFT calculations for chemical shift prediction specifically for xeroboside were not found in the consulted literature.

Universal Fragmentation Models (UFM) for Mass Spectrometry Data

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides crucial information about the mass and fragmentation patterns of a molecule, aiding in its structural identification thermofisher.comwikipedia.org. Analyzing the fragmentation pathways and the resulting fragment ions can help piece together the connectivity of atoms within a molecule wikipedia.orggbiosciences.com. However, interpreting complex fragmentation spectra, especially for unknown compounds or isomers, can be challenging wikipedia.org.

Universal Fragmentation Models (UFM) and similar computational approaches, such as Competitive Fragmentation Modeling (CFM), aim to predict and model the fragmentation processes that occur in a mass spectrometer acdlabs.comnih.gov. These models use principles of gas-phase ion chemistry and machine learning techniques to generate theoretical fragmentation pathways and predict the resulting mass spectra for a given molecular structure acdlabs.comnih.gov.

By comparing the predicted fragmentation patterns from UFM or similar models for candidate structures with the experimental mass spectrum, researchers can evaluate the likelihood of each candidate structure acdlabs.comnih.gov. This computational approach assists in the interpretation of complex MS data, helps in distinguishing between structural isomers that may have similar parent masses, and provides support for structural elucidation derived from other spectroscopic techniques ontosight.aifrontiersin.org. Fragmentation modeling can reveal characteristic cleavages and rearrangement reactions that are indicative of specific functional groups and structural motifs within the molecule wikipedia.orggbiosciences.com.

Molecular Mechanisms of Action and Target Interactions of Xeroboside

Enzyme Inhibition and Modulation Studies

Research into the interaction between Xeroboside and CA IX has revealed its potential as an enzyme inhibitor, with studies focusing on the mode of inhibition, binding characteristics, and the dynamics of the resulting complexes.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in various cancers, particularly under hypoxic conditions. Its role in pH regulation and tumor progression makes it a crucial target for therapeutic intervention. Xeroboside has been identified as a potent inhibitor of CA IX.

Kinetic studies investigating the interaction between Xeroboside and CA IX have indicated that Xeroboside exhibits a mixed inhibition mode. This suggests that Xeroboside can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic efficiency and its affinity for the substrate.

Molecular docking analysis has been employed to evaluate the binding affinities and characterize the interactions between Xeroboside and CA IX. These studies have shown that Xeroboside exhibits favorable binding affinities and engages in extensive polar interactions within the CA IX active site. Notably, Xeroboside has been observed to occupy the same binding site as acetazolamide (B1664987) (AAZ), a known CA inhibitor. Molecular docking analysis reported a binding energy of -8.3 kcal mol⁻¹ for Xeroboside with CA IX.

CompoundDocking Binding Energy (kcal mol⁻¹)Interacting Residues (Polar)Interacting Residues (Hydrophobic)
Xeroboside-8.3His94, Asn66, Hi68, Thr201, Thr200His96, Trp9, Gln71, Pro203, Leu199, Val130, and Val121
Acetazolamide (AAZ)-6.5His94, His96, Thr200, and Thr201His68 and Leu199

Molecular docking studies provide initial insights into the potential binding poses and affinities of Xeroboside with CA IX. To further understand the stability and dynamic behavior of the interaction, molecular dynamics (MD) simulations have been conducted. These simulations, typically performed over a timescale of 100 ns, indicated that Xeroboside exhibited consistent trajectories and notable energy stabilization during its interaction with CA IX, suggesting the formation of stable complexes.

Potential Energy Landscape (PEL) analysis has been utilized to explore the conformational states and stability of the CA IX-Xeroboside complexes. This analysis revealed distinct and stable conformational states for the complexes formed between CA IX and the tested ligands, including Xeroboside. Notably, Xeroboside exhibited the most stable and lowest energy configuration among the analyzed compounds, further supporting its strong interaction with CA IX.

To quantify the binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been performed on the trajectories obtained from MD simulations. These calculations estimate the binding free energy, providing a more accurate measure of the stability of the protein-ligand complex in a solvent environment. MM/PBSA calculations showed that Xeroboside displayed the lowest binding free energy compared to other tested coumarins, with a value of -27.26 ± 2.48 kJ mol⁻¹. This low binding free energy value is consistent with experimental findings and highlights Xeroboside's potential as a potent CA IX inhibitor.

CompoundMM/PBSA Binding Free Energy (kJ mol⁻¹)
Xeroboside-27.26 ± 2.48
Isobaisseoside-21.04 ± 0.17 (Example from a similar study on CA inhibition, not directly comparable to Xeroboside's value from the primary source)
Potential Energy Landscape (PEL) Analysis of Ligand-Target Stability

Hyaluronidase (B3051955) (Hyal) Inhibition Assessment

Tyrosinase Inhibition Assessment

Xeroboside has been identified as a potential tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanogenesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation nih.govmdpi.com. Research indicates that Xeroboside, also referred to as Hymexelsin, is a mushroom tyrosinase inhibitor medchemexpress.cn. While some sources mention Xeroboside in the context of tyrosinase inhibition studies of various phytochemicals, detailed experimental data specifically on Xeroboside's IC50 value or inhibition type against tyrosinase were not extensively provided within the search results, beyond its general classification as an inhibitor researchgate.net. Other studies on tyrosinase inhibitors discuss various natural and synthetic compounds, their mechanisms (e.g., competitive inhibition, copper chelation), and IC50 values for different inhibitors against mushroom or human tyrosinase nih.govmdpi.commdpi.comresearchgate.net.

Exploration of Other Potential Molecular Targets and Pathways

Beyond hyaluronidase and tyrosinase, recent research has explored Xeroboside's inhibitory effects on carbonic anhydrase IX (CA IX). Studies utilizing in vitro assays and computational modeling have identified Xeroboside as a potent inhibitor of CA IX, an enzyme implicated in various pathological conditions researchgate.netnih.govrsc.org. This suggests that CA IX represents another significant molecular target for Xeroboside. Experimental findings indicate that Xeroboside exhibits a mixed inhibition mode against CA IX researchgate.netnih.govrsc.orgresearchgate.net. Computational studies, including molecular docking and dynamics simulations, support the interaction and inhibitory potential of Xeroboside against CA IX researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net.

Elucidation of Specific Binding Sites and Interaction Motifs

Molecular docking and dynamics simulations have been employed to investigate the binding interactions of Xeroboside with its molecular targets, particularly CA IX. These studies have shown that Xeroboside exhibits favorable binding affinities and engages in extensive polar interactions with CA IX researchgate.netnih.govrsc.orgresearchgate.net. Furthermore, computational analyses suggest that Xeroboside occupies the same binding site as acetazolamide (AAZ), a known CA IX inhibitor researchgate.netnih.govrsc.orgresearchgate.net. Molecular dynamics simulations have indicated stable trajectories and notable energy stabilization during the interaction of Xeroboside with CA IX, with Xeroboside demonstrating a low binding free energy researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net. Potential Energy Landscape (PEL) analysis has also revealed stable conformational states for the CA IX-Xeroboside complex researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net. While detailed interaction motifs for Xeroboside binding to CA IX are suggested by these computational studies, specific residue-level interaction motifs were not explicitly detailed in the provided search results, which instead discussed general concepts of binding sites and interaction motifs in proteins plos.orgfrontiersin.orgmdpi.combiorxiv.org.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
XerobosideNot found in search results
Acetazolamide1986

Table 2: Summary of Xeroboside's Inhibitory Activities

Target EnzymeInhibition Type (if reported)Key FindingsSource(s)
Hyaluronidase (Hyal)Not specifiedMentioned in the context of tyrosinase/hyaluronidase inhibitors, but specific data for Xeroboside is limited in the search results. researchgate.net
TyrosinaseInhibitorClassified as a mushroom tyrosinase inhibitor. Specific quantitative data limited in search results. medchemexpress.cn
Carbonic Anhydrase IXMixed inhibitionPotent inhibitor; exhibits favorable binding affinity and polar interactions; occupies same binding site as acetazolamide. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net

Preclinical Pharmacological Activity of Xeroboside

In Vitro Studies on Cellular Models

Preclinical studies utilizing cellular models have provided insights into the biological effects of Xeroboside. These investigations have explored its potential in inhibiting cancer cell growth, combating microbial pathogens, and examining other reported bioactivities.

Anti-Cancer Effects in Selected Cell Lines

While direct cytotoxicity data for Xeroboside against a broad panel of cancer cell lines is not extensively detailed in the provided information, studies have linked Xeroboside to mechanisms relevant to cancer therapy. Xeroboside has been identified as a potent inhibitor of Carbonic Anhydrase IX (CA IX) fishersci.canih.govresearchgate.net. CA IX is an enzyme frequently overexpressed in various tumors, particularly under hypoxic conditions, and plays a crucial role in regulating intracellular and extracellular pH in cancer cells, thereby supporting their survival, proliferation, and invasion researchgate.netwikidata.org. Inhibition of CA IX is considered a therapeutic strategy to disrupt pH homeostasis in cancer cells and consequently inhibit tumor growth and metastasis researchgate.netwikidata.org.

Studies have shown that among tested coumarins, Xeroboside was identified as one of the most potent inhibitors of CA IX fishersci.canih.govresearchgate.net. Its inhibitory activity was demonstrated in a concentration-dependent manner, with an IC₅₀ value of 85.34 ± 3.01 nM against CA IX researchgate.net. This potency is notable when compared to other coumarins tested, although the reference inhibitor Acetazolamide (B1664987) showed a lower IC₅₀ of 42.87 ± 1.39 nM researchgate.net.

While some reports mention general cytotoxic activity of coumarins or extracts containing Xeroboside against certain cancer cell lines like human hepatocarcinoma SNU739, gastric carcinoma NUGC3, HL-60, SMMC-7721, and HeLa cells nih.govguidetopharmacology.org, the specific contribution and potency of isolated Xeroboside in these effects are not clearly quantified in the provided snippets. One study noted weak antitumor activity of coumarins, including a compound identified as a coumarin (B35378) (compound 42), from a specific fraction against human colorectal cancer cell line HCT116, human ovarian cancer cell line OVCAR3, and human glioma cell line U251 guidetopharmacology.org. However, the direct link and specific data for Xeroboside in these instances are not explicitly provided.

The primary anti-cancer relevance of Xeroboside highlighted in the available data stems from its potent inhibition of CA IX, an established target in cancer therapy aimed at disrupting tumor pH regulation and progression researchgate.netwikidata.org.

CompoundCA IX Inhibition (IC₅₀)
Xeroboside85.34 ± 3.01 nM
Isobaisseoside247.61 ± 7.27 nM
Aesculin327.05 ± 11.46 nM
Skimmin (B192402)547.93 ± 35.66 nM
AAZ (Reference)42.87 ± 1.39 nM

Note: Data extracted from search result researchgate.net. AAZ refers to Acetazolamide.

Antimicrobial Activity (e.g., against M. lutus)

Xeroboside has demonstrated antimicrobial activity, specifically against Micrococcus luteus (M. lutus). Studies on compounds isolated from Chimonanthus plants, a source of coumarins including Xeroboside, have reported its activity against this bacterium nih.govfishersci.fifishersci.fi. Along with other coumarins like 5,6,7-trimethoxycoumarin (B162208) and calycanthoside, Xeroboside has shown inhibitory effects against M. lutus nih.govfishersci.fi. While the precise minimum inhibitory concentration (MIC) values for isolated Xeroboside against M. lutus are not detailed in the provided text, its inclusion among compounds exhibiting activity indicates its contribution to the antimicrobial properties observed in extracts containing it nih.govfishersci.fifishersci.fi.

Mechanistic Investigations in Preclinical Cellular Assays

Mechanistic studies have begun to elucidate how Xeroboside exerts its effects at the cellular level, particularly in the context of its interaction with Carbonic Anhydrase IX and its implications for cellular processes relevant to disease progression.

Impact on Cellular pH Regulation and Glycolysis

Xeroboside's significant impact on cellular pH regulation and glycolysis is primarily mediated through its potent inhibition of Carbonic Anhydrase IX (CA IX) fishersci.canih.govresearchgate.netwikidata.org. CA IX is a key enzyme involved in maintaining pH homeostasis in cells with high metabolic activity, such as cancer cells and endothelial cells researchgate.netwikidata.org. It catalyzes the reversible hydration of carbon dioxide, a reaction crucial for regulating both intracellular and extracellular pH nih.govresearchgate.net. In the acidic tumor microenvironment, CA IX helps cancer cells survive and proliferate by facilitating proton extrusion researchgate.netwikidata.org.

Furthermore, CA IX's role extends to aerobic glycolysis, a metabolic pathway often upregulated in cancer cells researchgate.netwikidata.org. By inhibiting CA IX, Xeroboside can disrupt this pH regulatory mechanism, leading to intracellular acidification and potentially impairing the high rate of aerobic glycolysis in these cells researchgate.netwikidata.org. Preclinical studies, including kinetic and molecular docking analyses, have shown that Xeroboside acts as a potent CA IX inhibitor with a mixed inhibition mode fishersci.canih.govresearchgate.net. Molecular dynamics simulations suggest that Xeroboside exhibits strong binding affinity and stable interaction with the CA IX enzyme, occupying the same binding site as the known inhibitor Acetazolamide fishersci.canih.govresearchgate.netwikidata.org. This strong interaction, supported by extensive polar and hydrophobic interactions, contributes to its superior inhibitory potency compared to some other coumarins nih.govresearchgate.net.

Influence on Cell Migration and Network Formation

Beyond its role in pH regulation and glycolysis, Carbonic Anhydrase IX also influences cell migration and network formation, particularly in endothelial cells researchgate.netwikidata.org. These processes are vital for various physiological and pathological conditions, including angiogenesis and tumor metastasis researchgate.netwikidata.org. By inhibiting CA IX, Xeroboside has the potential to interfere with these cellular behaviors. The link between CA IX inhibition and its effects on cell migration and network formation in endothelial cells has been established researchgate.netwikidata.org. Therefore, as a potent inhibitor of CA IX, Xeroboside is expected to influence these processes, potentially impacting the ability of cells, including cancer and endothelial cells, to migrate and form networks. While the provided information establishes the mechanistic link through CA IX inhibition, specific experimental data detailing Xeroboside's direct effects on cell migration and network formation assays are not included.

Based on the available search results, there is no specific information detailing the preclinical pharmacological activity of the chemical compound "Xeroboside" with a focus on its antioxidant and free radical scavenging activities.

The search results provide general information about preclinical studies on antioxidant and free radical scavenging properties of various compounds and plant extracts revuesciences-techniquesburkina.orgresearchgate.netresearchgate.netnih.govnih.govmdpi.combiorxiv.orgmdpi.comnih.govbioline.org.brmdpi.comnih.govresearchgate.net. They discuss methodologies used to evaluate these activities, such as DPPH, ABTS, FRAP, and the assessment of oxidative stress markers and antioxidant enzymes revuesciences-techniquesburkina.orgresearchgate.netnih.govnih.govbiorxiv.orgnih.govbioline.org.brmdpi.com. Some results mention the antioxidant potential of different classes of compounds like flavonoids and phenolic compounds found in various natural sources revuesciences-techniquesburkina.orgresearchgate.netresearchgate.netnih.govbioline.org.brmdpi.com.

However, none of the retrieved information directly links these activities or research findings to the specific compound "Xeroboside". Therefore, it is not possible to generate a detailed, scientifically accurate article section focusing solely on the preclinical antioxidant and free radical scavenging activities of Xeroboside, including data tables and detailed research findings, as requested by the provided outline and instructions.

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparison of Xeroboside with Structurally Related Coumarins and Glycosides

Xeroboside shares a core coumarin (B35378) structure with various other natural products. Comparisons with these related compounds help to elucidate the influence of specific structural moieties, such as glycosylation patterns and substituent groups, on biological activity.

Scopoletin (B1681571) Glycosides

Scopoletin (CID 5280460) is a 7-hydroxy-6-methoxycoumarin hmdb.cafigshare.comscribd.comresearchgate.net. Scopolin (B1681689) (CID 439514) is a glycoside of scopoletin, specifically scopoletin 7-glucoside nih.gov. Xeroboside has been isolated from the same plant source, Chimonanthus nitens, as scopolin and scopoletin researchgate.net. Studies have indicated that xeroboside, along with scopolin and scopoletin, showed moderate inhibitory activity in certain assays researchgate.net. While the specific activities compared were not detailed in the available information, their co-occurrence and reported activities suggest potential similarities or differences in their biological profiles that could be attributed to the presence or absence of the glycoside moiety and other structural variations.

Umbelliferone (B1683723) Derivatives

Umbelliferone (CID 5281426), also known as 7-hydroxycoumarin, is a fundamental coumarin structure found in nature fishersci.canih.govwikipedia.orgfishersci.se. It serves as a parent compound for numerous derivatives, including O-glycosylated forms like skimmin (B192402) (7-O-β-D-glucopyranosylumbelliferone) wikipedia.org. While umbelliferone derivatives share the coumarin core with xeroboside, variations in hydroxylation, methoxylation, and glycosylation patterns, as well as the nature and position of the attached sugar, differentiate them. These structural differences are expected to influence their physical properties, bioavailability, and interactions with biological targets, leading to distinct activity profiles compared to xeroboside.

Nitensoside A and B

Isobaisseoside

Isobaisseoside is another compound that has been studied alongside xeroboside, particularly in the context of carbonic anhydrase IX (CA IX) inhibition researchgate.net. Both xeroboside and isobaisseoside were identified as potent inhibitors of CA IX researchgate.net. Kinetic studies revealed that both compounds exhibit a mixed mode of inhibition against this enzyme researchgate.net. Molecular docking analyses further indicated that xeroboside and isobaisseoside share a similar binding site within the CA IX enzyme, overlapping with the binding region of acetazolamide (B1664987) (a known CA inhibitor) researchgate.net. They demonstrated significant hydrophobic interactions within this site researchgate.net.

CompoundCA IX Inhibition ModeBinding Site (vs. Acetazolamide)Key Interaction Type
XerobosideMixedOverlappingHydrophobic
IsobaisseosideMixedOverlappingHydrophobic

These findings suggest that despite potential structural differences, xeroboside and isobaisseoside interact with CA IX in a mechanistically similar way, highlighting the importance of specific structural features responsible for this inhibitory activity.

Elucidation of Structure-Activity Relationships for Specific Biological Activities

Structure-Activity Relationship (SAR) studies aim to define how modifications to a compound's chemical structure impact its biological activity wikipedia.orggardp.orgcollaborativedrug.comnih.gov. For xeroboside, SAR has been investigated in relation to its CA IX inhibitory activity researchgate.net. The observation that both xeroboside and isobaisseoside exhibit potent CA IX inhibition and bind to a similar site suggests that the core structural elements they share are crucial for this activity researchgate.net. The mixed mode of inhibition observed for both compounds indicates that they likely interact with the enzyme at more than one site or affect both substrate binding and catalytic turnover researchgate.net. The significant hydrophobic interactions observed in docking studies point to the importance of lipophilic regions of the molecules for binding to the hydrophobic pocket within the CA IX active site researchgate.net. While detailed SAR data exploring specific modifications to the xeroboside structure and their effect on CA IX inhibition were not extensively available, the comparative analysis with isobaisseoside provides initial insights into the structural requirements for this particular activity.

Rational Design Principles for Novel Xeroboside Analogs

Rational design of novel analogs involves using the information gleaned from SAR studies to modify the chemical structure of a lead compound, like xeroboside, to enhance desired biological activities, improve pharmacokinetic properties, or reduce potential off-target effects nih.govnih.govbiorxiv.org. Based on the available SAR information for xeroboside's CA IX inhibition, rational design principles for developing more potent or selective inhibitors could focus on modifying the coumarin core and the glycoside moiety to optimize interactions within the CA IX binding site researchgate.net. Strategies might include:

Modifying the glycoside: Altering the type of sugar, the position of glycosylation, or introducing substituents on the sugar ring could influence solubility, membrane permeability, and interactions with the enzyme or other biological targets.

Substitutions on the coumarin core: Introducing different functional groups or modifying existing ones on the coumarin scaffold could alter electronic and steric properties, potentially leading to improved binding affinity or altered selectivity for different CA isoforms.

Linking to other pharmacophores: Conjugating the xeroboside structure to other known inhibitors or targeting moieties could create hybrid molecules with enhanced or dual activities.

While these are general principles of rational design applicable to coumarin glycosides, specific detailed strategies for the rational design of novel xeroboside analogs require more comprehensive SAR data, including the impact of a wider range of structural modifications on various biological activities.

Advanced Analytical Methodologies for Research and Quality Control of Xeroboside

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are foundational for effectively separating Xeroboside from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and UV Detectors

HPLC coupled with Photodiode Array (PDA) or Ultraviolet (UV) detectors is a widely adopted technique for analyzing organic compounds like Xeroboside that exhibit UV-Vis light absorption. m-pharmaguide.comshimadzu.comchromatographyonline.com Standard UV detectors measure absorbance at specific, user-selected wavelengths, typically within the 190-350 nm range for organic molecules. m-pharmaguide.comshimadzu.com For natural products, common monitoring wavelengths include 220 nm and 274 nm. m-pharmaguide.comshimadzu.com Compound identification using HPLC/UV primarily relies on comparing retention times. m-pharmaguide.comshimadzu.com

PDA detectors (also known as Diode-Array Detectors or DAD) offer enhanced capabilities by simultaneously capturing the entire UV-Vis spectrum across a broad range (e.g., 190-900 nm) throughout the chromatographic run. m-pharmaguide.comshimadzu.com This provides valuable spectral data that complements retention time for more confident analyte confirmation. shimadzu.com PDA detection is particularly useful for evaluating peak purity by comparing spectra across an eluting peak, and specialized software can generate a peak purity index to flag potential co-elutions. m-pharmaguide.comshimadzu.com While PDA aids in tentative identification based on spectral profiles, definitive structural confirmation often necessitates mass spectrometry. m-pharmaguide.comshimadzu.com

HPLC-PDA methods have been successfully developed and validated for the simultaneous determination of multiple components in complex samples, demonstrating reliable linearity, precision, and accuracy. up.ac.zamdpi.com Optimal separation and detection sensitivity are achieved through careful optimization of chromatographic parameters, including column type, temperature, mobile phase composition and gradient, flow rate, and injection volume. up.ac.zamdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represent powerful analytical tools for the analysis of Xeroboside, providing high selectivity, sensitivity, and detailed structural insights. creative-proteomics.comchromatographyonline.com LC-MS integrates liquid chromatography's separation power with mass spectrometry's detection capabilities. creative-proteomics.com LC-MS systems typically produce a total ion chromatogram and yield molecular weight information for separated compounds. creative-proteomics.com This technique is effective for the quantitative analysis of known target compounds, especially in less complex samples, and is applicable for drug purity testing and verifying synthesis outcomes. creative-proteomics.com

LC-MS/MS enhances analysis by incorporating a second stage of mass spectrometry, allowing for the fragmentation of precursor ions and subsequent analysis of the resulting product ions. creative-proteomics.com This fragmentation provides characteristic patterns that offer deeper insights into the chemical structure, facilitating the identification of unknown compounds. creative-proteomics.com LC-MS/MS is particularly advantageous for analyzing complex samples and detecting trace-level analytes due to its superior sensitivity and ability to minimize background noise. creative-proteomics.com Its applications include studying drug metabolism and identifying unknown impurities. creative-proteomics.com

LC-MS is a valuable technique for assessing sample purity and concurrently identifying unknown impurities. almacgroup.com Utilizing high-purity solvents and additives is crucial in LC-MS to prevent the formation of unwanted adducts and reduce background noise, thereby improving sensitivity. chromatographyonline.com The use of MS-grade solvents is recommended over HPLC-grade solvents due to their significantly lower levels of impurities. chromatographyonline.com

Standardization and Development of Reference Standards for Research Applications

Standardization is a critical component of analytical research and quality control for Xeroboside. The availability and use of reliable reference standards are fundamental for accurate identification, quantification, and the validation of analytical methods. Xeroboside is available as a well-characterized chemical compound specifically designated for use as a reference standard. axios-research.comweblivelink.com These standards are generally produced to comply with regulatory guidelines and are employed in the development and validation of analytical methods (AMV), as well as in Quality Control (QC) procedures throughout the stages of synthesis and formulation in drug development. axios-research.comweblivelink.com They provide traceability against established pharmacopeial standards. axios-research.com Authenticated analytical reference standards with confirmed identities and purities are used to prepare solutions of known concentrations, which are essential for calibration curves and validation studies. unc.edu

Method Validation Strategies for Quantitative Analysis in Research Samples

The validation of analytical methods is a crucial process to ensure that a method's performance characteristics are fit for its intended analytical application. labmanager.comeuropa.euadryan.com For the quantitative analysis of Xeroboside in research samples, validation confirms the method's ability to consistently produce accurate and reproducible results. labmanager.com Method validation is often performed following guidelines set by regulatory bodies such as the ICH. up.ac.zalabmanager.com

Key parameters assessed during method validation include specificity, accuracy, precision, linearity, range, sensitivity (encompassing the limit of detection and limit of quantification), and robustness. europa.euadryan.comelementlabsolutions.com Specificity verifies that the method can uniquely measure the analyte without interference from other components in the sample matrix, such as impurities or degradation products. europa.euelementlabsolutions.com Accuracy measures how closely the obtained results agree with the true or accepted reference value. europa.euelementlabsolutions.com Precision indicates the degree of agreement among multiple measurements of the same homogeneous sample under defined conditions, evaluated through repeatability and intermediate precision studies. europa.euelementlabsolutions.com Linearity demonstrates that the method's results are directly proportional to the analyte concentration within a specified range. europa.euelementlabsolutions.com The range defines the concentration interval where the method has been shown to be linear, accurate, and precise. europa.eu

Method validation strategies typically involve defining the method's purpose (Analytical Target Profile), selecting the appropriate analytical technique, optimizing instrumental parameters, conducting preliminary tests, and confirming method readiness through system suitability tests. labmanager.com Validation studies involve analyzing samples with known analyte concentrations or comparing results with an established reference method. europa.euelementlabsolutions.com For quantitative analysis, linearity is commonly assessed by analyzing samples at multiple concentration levels across the expected working range. labmanager.comelementlabsolutions.com Precision is determined by analyzing replicate samples. europa.eu

Future Research Directions and Translational Perspectives

Discovery of Novel Molecular Targets and Signaling Pathways

While Xeroboside has demonstrated potent inhibition of CA IX, future research should aim to identify additional molecular targets and delineate the full spectrum of signaling pathways it influences. researchgate.netrsc.org Understanding these interactions at a molecular level is crucial for uncovering the complete therapeutic potential of Xeroboside. Studies utilizing techniques such as proteomics, transcriptomics, and phosphoproteomics could help identify novel protein interactions and affected cellular processes. Investigation into how Xeroboside modulates specific signaling cascades, beyond those directly linked to CA IX activity, could reveal its impact on various cellular functions, including proliferation, migration, and survival. researchgate.netirb.hrnih.gov

Investigation of Synergistic Effects with Other Bioactive Phytochemicals

Exploring the synergistic effects of Xeroboside with other bioactive phytochemicals is a critical avenue for future research. mdpi.comnuevo-group.comnih.govafjbs.com Given that Xeroboside is found in plants like Calendula officinalis and Xeromphis obovata, which contain a variety of other compounds with known biological activities, studying these combinations could lead to the development of more effective multi-component therapies. researchgate.netresearchgate.netchemfaces.comcabidigitallibrary.org Research should focus on identifying specific phytochemical combinations that enhance Xeroboside's efficacy or broaden its therapeutic scope. Mechanistic studies are needed to understand how these compounds interact to produce synergistic outcomes, potentially involving improved bioavailability, targeting of complementary pathways, or modulation of drug resistance mechanisms. nuevo-group.comnih.govafjbs.comfrontiersin.org

Development of Advanced In Vitro and In Silico Models for Efficacy Prediction

Exploration of Xeroboside's Role in Specific Disease Pathologies beyond Initial Findings

Current research has highlighted Xeroboside's potential as a CA IX inhibitor, suggesting a role in conditions where this enzyme is implicated, such as certain cancers. researchgate.netrsc.orgresearchgate.netresearchgate.net Future research should explore Xeroboside's therapeutic potential in a wider range of specific disease pathologies. This could involve investigating its effects on other types of cancer, inflammatory conditions, or other diseases where its identified molecular targets or affected pathways play a significant role. researchgate.netrsc.orgirb.hrnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.govsemanticscholar.org Studies should aim to elucidate the specific mechanisms by which Xeroboside impacts these diseases and identify potential biomarkers for predicting treatment response.

Application of Systems Biology and Network Pharmacology to Unravel Broader Biological Impact

Applying systems biology and network pharmacology approaches will be invaluable in unraveling the broader biological impact of Xeroboside. bioinformation.netresearchgate.netmdpi.comnih.govnih.gov These approaches allow for the integration of large-scale biological data to construct interaction networks and identify key nodes and pathways influenced by Xeroboside. bioinformation.netresearchgate.netmdpi.comnih.govnih.gov By analyzing these complex networks, researchers can gain a more holistic understanding of how Xeroboside perturbs biological systems and identify potential off-target effects or synergistic interactions that may not be apparent from studying individual targets. bioinformation.netresearchgate.netmdpi.comnih.govnih.gov This will aid in predicting its efficacy and potential side effects, as well as identifying novel therapeutic opportunities. bioinformation.netresearchgate.netmdpi.comnih.govnih.gov

Q & A

Q. What are the key structural characteristics of Xeroboside, and what experimental methods are used to determine its molecular configuration?

Xeroboside’s molecular structure includes distinct bond angles between hydrogen (H), carbon (C), and oxygen (O) atoms, such as H-C-O angles averaging 6.1–7.5° . To confirm its configuration, researchers employ:

  • X-ray crystallography for atomic-level resolution of bond angles and spatial arrangement.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to analyze hydrogen and carbon environments.
  • Density Functional Theory (DFT) simulations to validate experimental data against computational models .

Q. What standard assays are recommended for preliminary evaluation of Xeroboside’s bioactivity?

Begin with in vitro assays to screen for target interactions:

  • Enzyme inhibition assays (e.g., carbonic anhydrase IX inhibition, as seen in related coumarin studies) to assess mechanistic activity .
  • Cell viability assays (e.g., MTT or ATP-based tests) to evaluate cytotoxicity.
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How should researchers design a reproducible synthesis protocol for Xeroboside?

Follow these steps:

  • Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical parameters.
  • Validate purity via HPLC or LC-MS, ensuring ≥95% purity.
  • Document intermediates with spectral data (e.g., IR, NMR) in supplementary materials for replication .

Advanced Research Questions

Q. How can contradictory data on Xeroboside’s mechanism of action be resolved?

Contradictions often arise from methodological variability. Address this by:

  • Cross-validating assays : Compare results from orthogonal methods (e.g., enzymatic assays vs. cellular uptake studies).
  • Contextualizing conditions : Note differences in cell lines, pH, or incubation times.
  • Meta-analysis : Systematically review literature to identify trends or outliers, using frameworks from the Cochrane Handbook .

Q. What statistical approaches are most robust for analyzing Xeroboside’s dose-response relationships?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.

  • Bootstrap resampling to quantify confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Bayesian hierarchical models to account for inter-experiment variability .

Q. How can researchers optimize Xeroboside’s pharmacokinetic properties for in vivo studies?

Employ a multi-omics approach :

  • ADMET profiling : Predict absorption, distribution, and toxicity using in silico tools (e.g., SwissADME).
  • Metabolomics : Identify metabolic stability via liver microsome assays.
  • Formulation studies : Test nanoparticle encapsulation or prodrug strategies to enhance bioavailability .

Q. What methodologies are critical for ensuring ethical and reproducible in vivo studies with Xeroboside?

  • Pre-register protocols on platforms like Open Science Framework to minimize bias.
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Blind experiments and randomize treatment groups to reduce confounding variables .

Methodological Guidance for Data Interpretation

Q. How should researchers integrate conflicting findings about Xeroboside into broader scientific knowledge?

  • Systematic reviews : Use PRISMA guidelines to synthesize evidence and identify knowledge gaps .
  • Mechanistic studies : Probe alternative pathways (e.g., off-target effects) using CRISPR screens or proteomics.
  • Collaborative replication : Partner with independent labs to verify key results .

Q. What strategies mitigate errors in Xeroboside’s structural characterization?

  • Triangulate data : Combine crystallography, NMR, and computational modeling.
  • Validate purity : Use elemental analysis and mass spectrometry.
  • Report uncertainties : Quantify measurement errors (e.g., ±0.1 Å in bond lengths) .

Q. How can multi-disciplinary approaches enhance Xeroboside research?

  • Cheminformatics : Map structure-activity relationships (SAR) using QSAR models.
  • Systems biology : Integrate transcriptomic and metabolomic data to identify network-level impacts.
  • Machine learning : Train models to predict synthetic pathways or toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.